

Direct Comparison: Englerin A vs. Aza-Englerin Analogues

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Compound Focus: Englerin A

CAS No.: 1094250-15-3

Cat. No.: S527159

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Feature	Native Englerin A	Aza-Englerin Analogues
Source	Natural product isolated from the plant <i>Phyllanthus engleri</i> [1] [2]	Synthetically engineered in the laboratory [3]
Core Structure	Guaiane sesquiterpene with an ester-linked glycolate moiety [4] [5]	Features a nitrogen-containing modification (aza) in its structure [3]
Primary Mechanism	Potent and selective agonist of TRPC4 and TRPC5 calcium channels, leading to sodium influx and cell death [6] [7]	Linked to inhibition of the insulin signaling pathway; primary target not explicitly stated in search results [3]
Key Anti-Cancer Effect	Rapid cytotoxicity via calcium/sodium overload in sensitive cancer cells (e.g., renal) [6] [1]	Potent and selective inhibitory effect on select cancer cells, including renal cell carcinoma [3]
Pharmacokinetics	Information not available in search results	Improved oral bioavailability demonstrated in mouse models [3]
Stability	Contains an ester-based glycolate moiety prone to hydrolysis [8]	Designed with a reduced propensity for hydrolysis of the glycolate moiety [8]

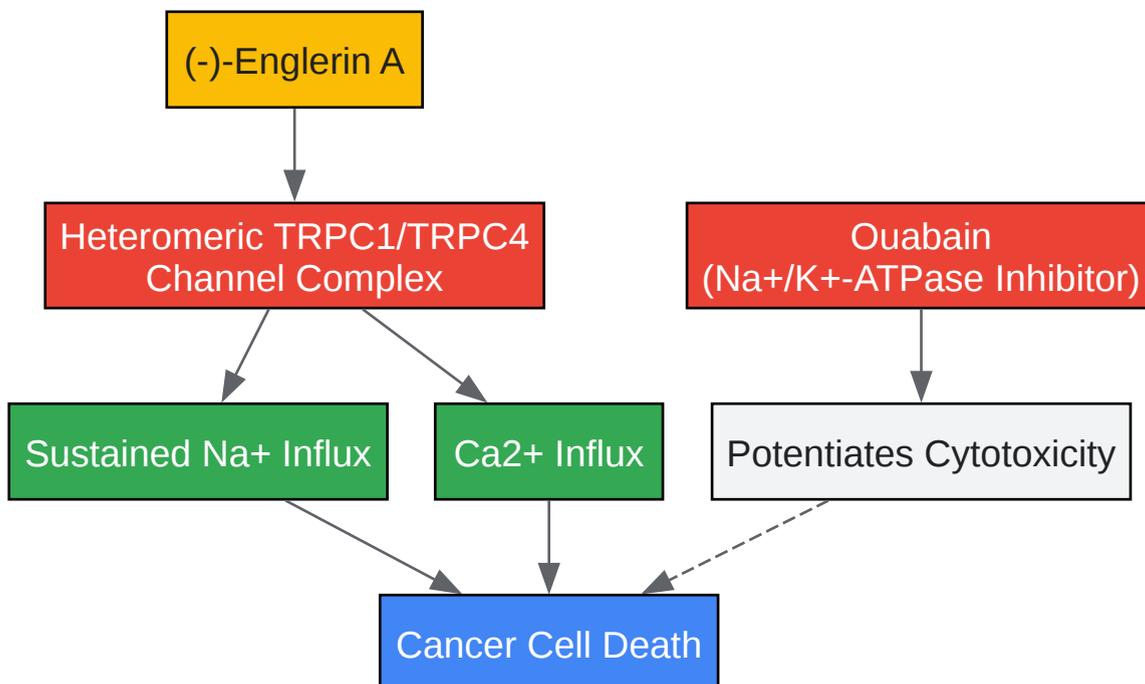
Feature	Native Englerin A	Aza-Englerin Analogues
Development Stage	Early research, used as a tool compound for target identification [7]	Pre-clinical (in vivo); identified as a lead compound for co-development [3]

Mechanism of Action and Experimental Insights

The two compounds appear to operate through distinct biological pathways, which is a critical point of differentiation.

Native Englerin A: The TRPC4/5 Channel Agonist

The cytotoxic effect of **Englerin A** is rapid, occurring within minutes, and is mediated by its action on ion channels in the cell membrane [7]. The following diagram illustrates this signaling pathway.



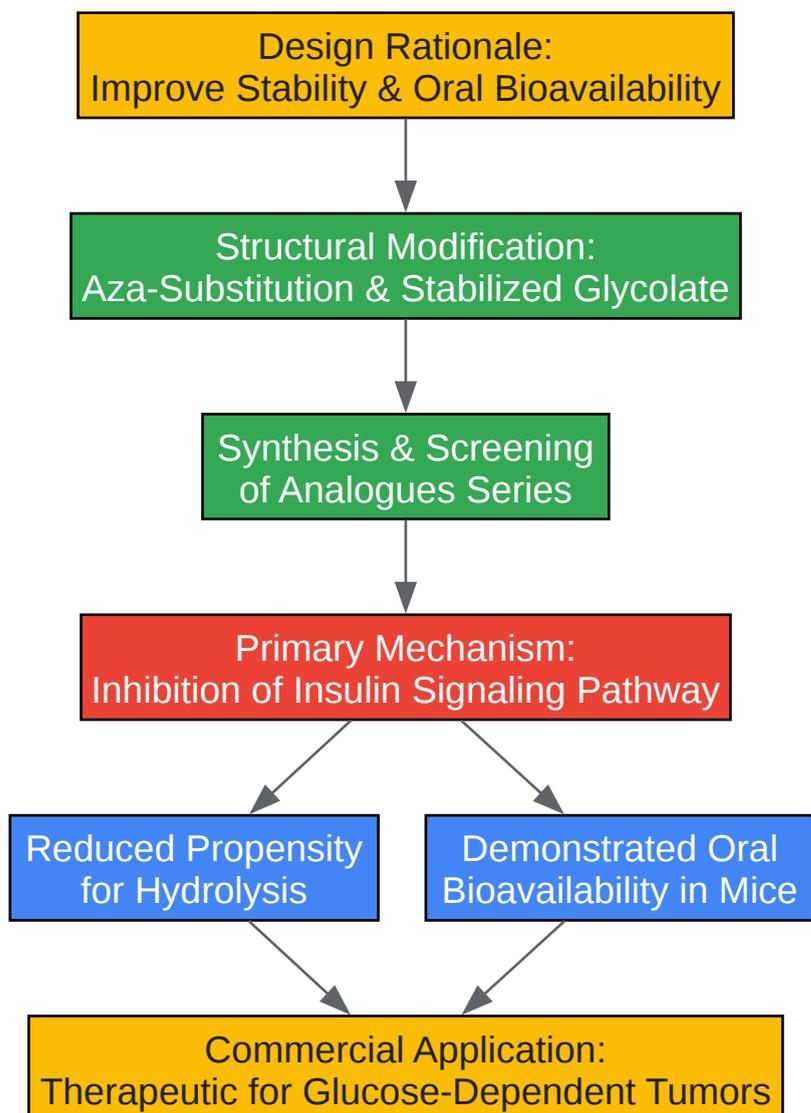
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Key experimental evidence includes:

- **Functional Assays:** Studies using calcium imaging and whole-cell patch-clamp recording demonstrated that (-)-**Englerin A** activates TRPC4 and TRPC5 channels with high potency (EC50 of ~11.2 nM and ~7.6 nM, respectively), but not other related channels like TRPC6 or TRPV4 [7].
- **Cytotoxicity Assays:** The necessity of Na⁺ influx for cell death was confirmed by showing that inhibition of the Na⁺/K⁺-ATPase pump with ouabain strongly potentiated **Englerin A**'s cytotoxic effect [6].

Aza-Englerin Analogues: Targeting Metabolic Pathways

While the precise molecular target is not detailed in the search results, the mechanism is distinct from the ion channel activation of the native compound. Researchers have synthesized aza-analogues with a modified structure to improve drug-like properties [3] [8]. The development pathway for these analogues is outlined below.



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Key experimental evidence includes:

- **In Vivo Pharmacokinetics:** A lead aza-**englerin** analogue demonstrated bioavailability after oral administration in a mouse model, a significant advancement over the native compound [3].
- **Stability Studies:** The design of the analogues specifically led to a "reduced propensity for hydrolysis," addressing a key instability in the original **Englerin A** structure [8].

Key Takeaways for Research and Development

- **For Tool Compound Research:** Native **Englerin A** remains a highly valuable molecule for fundamental biological studies, particularly for probing the physiology and pathology of TRPC4/5

channels.

- **For Drug Development:** The **aza-englerin analogues represent a more advanced and promising starting point** for creating a therapeutic agent. Their improved oral bioavailability and metabolic stability are critical properties that the native compound lacks.
- **Potential for Combination Therapy:** The mechanism of aza-**englerin analogues** suggests they could be valuable not only as a stand-alone treatment but also for **sensitizing resistant tumors to standard chemotherapy** regimens [3].

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